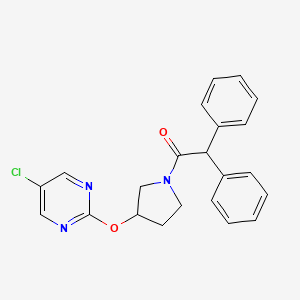

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and an ether linkage to a pyrrolidine ring

Métodos De Preparación

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Ether linkage formation: The pyrimidine ring is then reacted with a pyrrolidine derivative to form the ether linkage.

Final coupling: The diphenylethanone moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anti-inflammatory Effects: Compounds in this class can inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

- Antibacterial Properties: The presence of the chloropyrimidine moiety may enhance antibacterial activity, making it a candidate for further exploration in antibiotic development.

- Antiviral Activity: Similar compounds have shown effectiveness against various viral infections, indicating that this compound may also have antiviral properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the heterocycles significantly influence the compound's potency and selectivity. For instance, the presence of chlorine in the pyrimidine ring is believed to enhance its interaction with biological targets, potentially increasing its efficacy as a drug lead.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone:

- Anti-inflammatory Studies: In vitro assays demonstrated that derivatives of this compound effectively inhibited COX enzymes, leading to reduced production of inflammatory mediators. This positions it as a potential candidate for developing new anti-inflammatory drugs.

- Antimicrobial Testing: Preliminary tests against bacterial strains showed promising results, suggesting that modifications to enhance solubility could further improve its antibacterial efficacy.

- Mechanistic Insights: Research into the mechanism of action revealed that similar compounds interact with specific receptors or enzymes involved in disease pathways, highlighting their potential as targeted therapies.

Mecanismo De Acción

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The compound may also bind to proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar compounds to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone include:

- 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

- (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(o-tolyl)methanone These compounds share the pyrimidine and pyrrolidine moieties but differ in the substituents on the ethanone group. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound belongs to the class of pyrimidine derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.

The molecular formula of this compound is C15H15ClN4O3, with a molecular weight of approximately 320.75 g/mol. The presence of the chloropyrimidine moiety and other functional groups enhances its reactivity and potential biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, such as enzymes or receptors. Similar compounds have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The structure-activity relationship (SAR) studies suggest that modifications in the heterocyclic structures can significantly influence the compound's potency and selectivity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : This can be achieved through cyclization reactions using suitable precursors under acidic or basic conditions.

- Introduction of Chloropyrimidine Moiety : The reaction of the pyrrolidine intermediate with a chloropyrimidine derivative is performed using coupling reagents like EDCI or DCC.

- Coupling with Diphenylethanone : The final step involves coupling the intermediate with diphenylethanone to yield the target compound.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures inhibited COX enzymes effectively, leading to reduced inflammation in animal models.

- Antimicrobial Properties : Research on chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation and migration in various cancer cell lines, indicating potential applications in cancer therapy.

- Antiviral Effects : Investigations into pyrimidine derivatives revealed their ability to inhibit viral replication pathways, suggesting their use as antiviral agents.

Propiedades

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKFPAJTNKAXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.